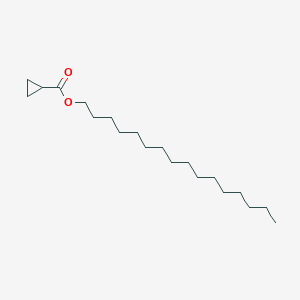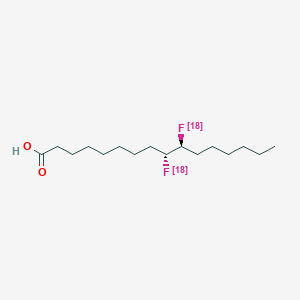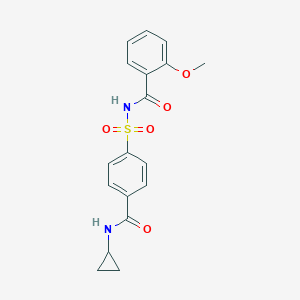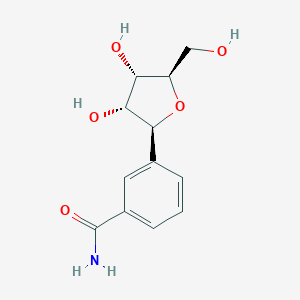![molecular formula C8H13N B166030 (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine CAS No. 133117-03-0](/img/structure/B166030.png)
(4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine, also known as PMPD or 4-PPP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a chiral molecule with a molecular formula of C8H13N and a molecular weight of 123.20 g/mol. PMPD has been the subject of significant scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The exact mechanism of action of (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine is not fully understood, but it is thought to act as a partial agonist or antagonist at the dopamine D2 receptor, depending on the experimental conditions. It may also interact with other receptors, such as the sigma-1 receptor, to modulate neurotransmitter release and neuronal activity.
Effets Biochimiques Et Physiologiques
(4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine has been shown to have a range of biochemical and physiological effects, including modulation of dopamine release, inhibition of monoamine oxidase activity, and induction of oxidative stress. It has also been shown to have antinociceptive and anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine is that it is relatively easy to synthesize and purify, making it a useful tool for studying the pharmacology of dopamine receptors and other targets. However, its effects can be variable depending on the experimental conditions, and it may have off-target effects that need to be taken into account. Additionally, its potential toxicity and side effects need to be carefully evaluated in any experimental setting.
Orientations Futures
There are several potential future directions for research on (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine, including:
1. Investigation of its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems, to better understand its potential therapeutic applications.
2. Development of more selective ligands for the dopamine D2 and sigma-1 receptors based on the structure of (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine.
3. Exploration of its potential as a tool for studying the mechanisms of action of other drugs that interact with dopamine receptors, such as antipsychotics and stimulants.
4. Investigation of its potential as a neuroprotective agent in models of neurodegenerative diseases, such as Parkinson's disease.
5. Development of more efficient and scalable synthesis methods for (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine to facilitate its use in large-scale experiments and potential clinical applications.
In conclusion, (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine is a chemical compound that has been the subject of significant scientific research due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine as a therapeutic agent and to develop more selective and efficient ligands based on its structure.
Méthodes De Synthèse
The synthesis of (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine involves the reaction of 4-penten-1-amine with crotonaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction proceeds through a Michael addition mechanism, followed by an intramolecular cyclization step to form the pyrrolidine ring. The resulting product is a mixture of diastereomers, which can be separated by chromatographic methods.
Applications De Recherche Scientifique
(4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine has been investigated for its potential use as a ligand for various receptors in the central nervous system, including the dopamine D2 and sigma-1 receptors. It has been shown to have affinity for these receptors and to modulate their activity, which could have implications for the treatment of neurological and psychiatric disorders, such as schizophrenia and depression.
Propriétés
Numéro CAS |
133117-03-0 |
|---|---|
Nom du produit |
(4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine |
Formule moléculaire |
C8H13N |
Poids moléculaire |
123.2 g/mol |
Nom IUPAC |
(4S)-3-methylidene-4-[(E)-prop-1-enyl]pyrrolidine |
InChI |
InChI=1S/C8H13N/c1-3-4-8-6-9-5-7(8)2/h3-4,8-9H,2,5-6H2,1H3/b4-3+/t8-/m1/s1 |
Clé InChI |
MSRRSWQAEFVZST-MPJRPATESA-N |
SMILES isomérique |
C/C=C/[C@@H]1CNCC1=C |
SMILES |
CC=CC1CNCC1=C |
SMILES canonique |
CC=CC1CNCC1=C |
Synonymes |
Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



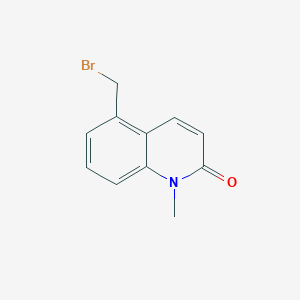
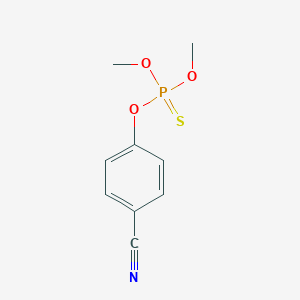
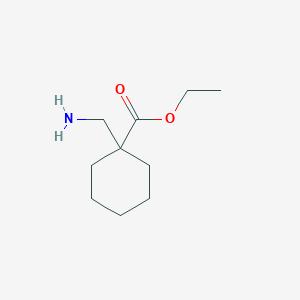
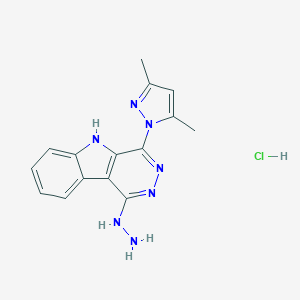
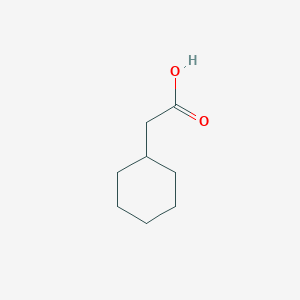
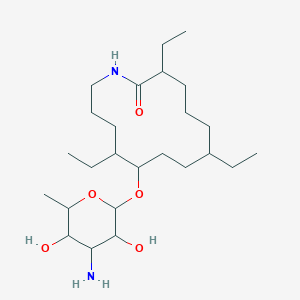
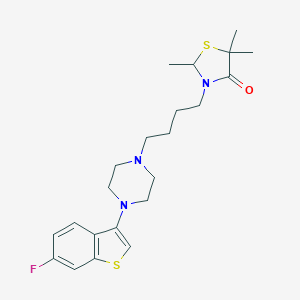
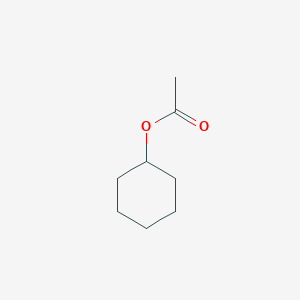
![N-[4-(Cyanomethyl)benzyl]acetamide](/img/structure/B165969.png)

